REACTION_SMILES
|
[BH4-:1].[CH3:26][CH2:27][OH:28].[CH3:29][CH2:30][O:31][CH2:32][CH3:33].[CH3:3][N:4]1[CH:5]2[CH2:6][CH:7]([O:13][C:14]([CH:15]([c:16]3[cH:17][cH:18][cH:19][cH:20][cH:21]3)[CH2:22][OH:23])=[O:24])[CH2:8][CH:9]1[CH:10]1[O:11][CH:12]21.[ClH:25].[Na+:2]>>[CH3:3][N:4]1[CH:5]2[CH2:6][CH:7]([OH:13])[CH2:8][CH:9]1[CH:10]1[O:11][CH:12]21
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
[BH4-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN1C2CC(OC(=O)C(CO)c3ccccc3)CC1C1OC12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C2CC(O)CC1C1OC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[BH4-:1].[CH3:26][CH2:27][OH:28].[CH3:29][CH2:30][O:31][CH2:32][CH3:33].[CH3:3][N:4]1[CH:5]2[CH2:6][CH:7]([O:13][C:14]([CH:15]([c:16]3[cH:17][cH:18][cH:19][cH:20][cH:21]3)[CH2:22][OH:23])=[O:24])[CH2:8][CH:9]1[CH:10]1[O:11][CH:12]21.[ClH:25].[Na+:2]>>[CH3:3][N:4]1[CH:5]2[CH2:6][CH:7]([OH:13])[CH2:8][CH:9]1[CH:10]1[O:11][CH:12]21
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[BH4-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN1C2CC(OC(=O)C(CO)c3ccccc3)CC1C1OC12
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C2CC(O)CC1C1OC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |